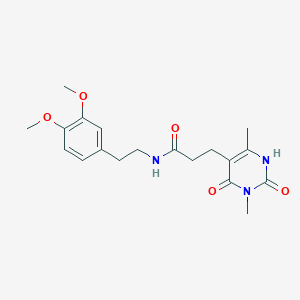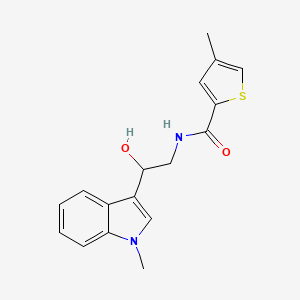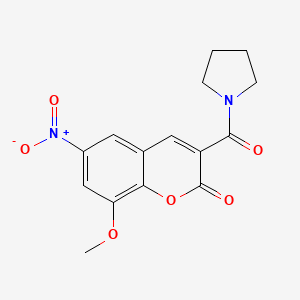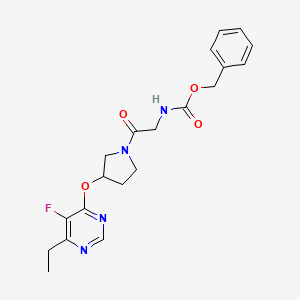
N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.425. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
Compounds with pyrimidine structures have been investigated for their herbicidal activity. For instance, a study on the crystal structure and herbicidal activity of related compounds has shown effectiveness in herbicide development (Liu et al., 2008). Such research indicates the potential of utilizing complex pyrimidine derivatives in agricultural science to control weed growth.
Synthesis and Biological Activity
The synthesis of compounds containing pyrimidine and thiadiazole rings has demonstrated moderate to good selective herbicidal activity against specific plant species (Man‐Yun Liu & De-Qing Shi, 2014). This suggests that derivatives of N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide could be explored for specific herbicidal properties.
Radiolabeling for Study of Herbicidal Ingredients
The process of radiolabeling herbicidal compounds, such as ZJ0273, to study their metabolism, mode of action, and environmental fate demonstrates a research application for chemical compounds in tracking and understanding the behavior of agrochemicals in the environment and organisms (Zheng-Min Yang et al., 2008).
Antidepressant Potential
Studies on compounds with dimethylpyrazole and phenethylamine structures have identified potential antidepressants with reduced side effects, suggesting that structural analogs of the given compound might be explored for therapeutic applications in mental health (D. M. Bailey et al., 1985).
Anti-Inflammatory and Analgesic Agents
Research into compounds derived from visnagenone and khellinone, similar in complexity and functionality to the queried compound, has shown promising anti-inflammatory and analgesic properties. This indicates potential medical applications in the development of new pain relief and anti-inflammatory medications (A. Abu‐Hashem et al., 2020).
Hypotensive Agents
The synthesis and pharmacological study of caracasanamide, a compound with structural similarities, have demonstrated its utility in treating moderate arterial hypertension by inducing vasodilation and affecting cardiovascular function (G. Delle Monache et al., 1993).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12-14(18(24)22(2)19(25)21-12)6-8-17(23)20-10-9-13-5-7-15(26-3)16(11-13)27-4/h5,7,11H,6,8-10H2,1-4H3,(H,20,23)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOKMTHAFBORDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)


![N-(3-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2357340.png)


![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2357344.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)